4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride
Overview
Description
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride is a chemical compound with the molecular formula C11H9ClN2O3S and a molecular weight of 284.72 g/mol . It is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 6-methylpyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonyl chloride group.
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group.
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonamide: Formed by the reaction of the sulfonyl chloride with an amine.
Uniqueness
4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other functional groups. This makes it particularly useful in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological applications .
Properties
IUPAC Name |
4-(6-methylpyrazin-2-yl)oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c1-8-6-13-7-11(14-8)17-9-2-4-10(5-3-9)18(12,15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJMBSPJUZJPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640393 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-66-6 | |
Record name | 4-[(6-Methylpyrazin-2-yl)oxy]benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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